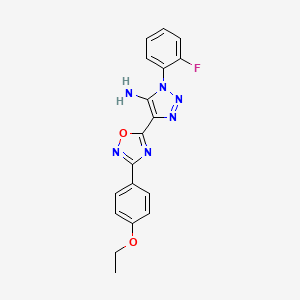

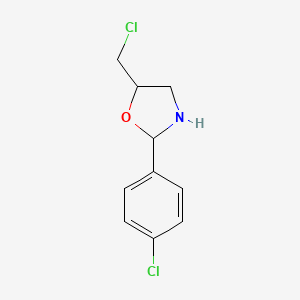

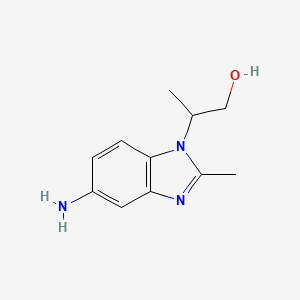

![molecular formula C19H14ClN3O2S2 B2726179 7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111184-05-4](/img/structure/B2726179.png)

7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

The molecular formula of this compound is C16H13ClN2O, with a molar mass of 284.748 g/mol . The structure consists of a quinazoline ring with a chlorine atom at position 7 and a methylbenzyl group at position 3.

Chemical Reactions Analysis

Quinazoline derivatives exhibit a wide range of biological activities, including antitumor properties. They are building blocks for approximately 150 naturally occurring alkaloids. The character of these compounds depends on the properties of substituents and their position on the cyclic structure .

Scientific Research Applications

Synthesis and Biological Activities

- Analgesic Activity : Research by Saad et al. (2011) focused on synthesizing new pyrazoles and triazoles bearing a quinazoline moiety, demonstrating the potential of these compounds for analgesic applications. This study underscores the versatility of quinazoline derivatives in medicinal chemistry (Saad, Osman, & Moustafa, 2011).

- Antimicrobial and Antioxidant Potential : Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized quinazoline-4(3H)-ones, highlighting the role of such compounds in developing new therapeutic agents (Kumar, Sharma, Kumari, & Kalal, 2011).

- Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, assessing their anti-inflammatory and analgesic activities. This research exemplifies the application of quinazoline derivatives in addressing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Characterization

- Heterocyclic Systems : Sunder and Peet (1979) demonstrated the synthesis of novel heterocyclic systems from isatoic anhydrides, showcasing the chemical versatility of quinazoline derivatives in creating complex molecular structures (Sunder & Peet, 1979).

- Antibacterial Evaluation : Gineinah's work (2001) on synthesizing benzotriazines with quinazoline or thiazole at the 3-position and evaluating their antibacterial activities illustrates the potential of quinazoline derivatives in developing new antimicrobial agents (Gineinah, 2001).

Mechanism of Action

Properties

IUPAC Name |

7-chloro-N-[(4-methylphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2S2/c1-10-2-4-11(5-3-10)9-21-18(25)15-16-22-17(24)13-8-12(20)6-7-14(13)23(16)19(26)27-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWBESOWJMPTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

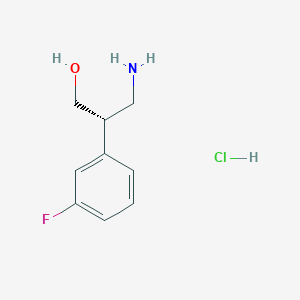

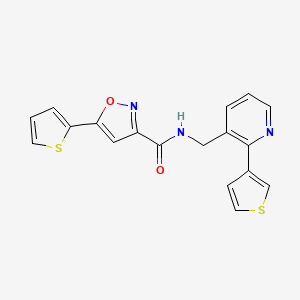

![N-(5-chloro-2-methoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2726097.png)

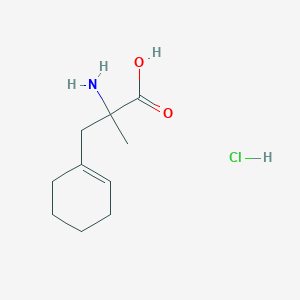

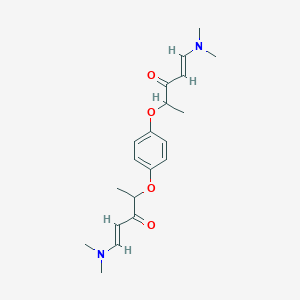

![Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2726108.png)

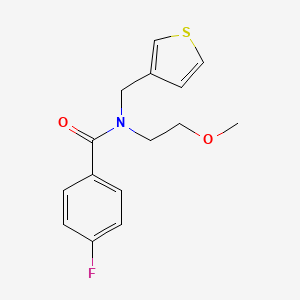

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

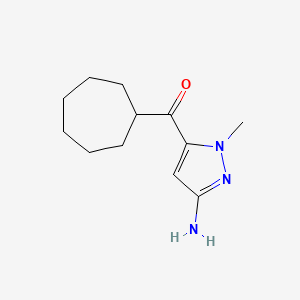

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2726119.png)